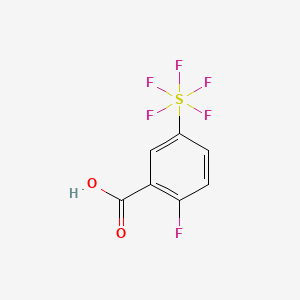

2-Fluoro-5-(pentafluorosulfur)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6O2S/c8-6-2-1-4(3-5(6)7(14)15)16(9,10,11,12)13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQONRARZDMQSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfur (SF₅) group is of burgeoning interest in medicinal chemistry, often referred to as a "super-trifluoromethyl" group due to its unique electronic and steric properties.[1][2][3] Its incorporation into aromatic scaffolds can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] This guide provides a comprehensive, technically-grounded overview of a plausible synthetic route to 2-Fluoro-5-(pentafluorosulfur)benzoic acid, a valuable building block for the development of novel therapeutics and advanced materials. The proposed synthesis is a multi-step process commencing with commercially available starting materials. Each step is detailed with underlying mechanistic principles, step-by-step protocols, and critical considerations for successful execution.

Introduction: The Significance of the Pentafluorosulfur Moiety

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The pentafluorosulfur (SF₅) group, in particular, has emerged as a compelling substituent due to its remarkable combination of properties. It is highly electronegative, thermally and chemically stable, and possesses a unique octahedral geometry that can profoundly influence molecular conformation and interactions with biological targets.[3][4] These characteristics make the SF₅ group an attractive bioisostere for other bulky, lipophilic groups like tert-butyl or trifluoromethyl moieties.[4] Consequently, SF₅-containing compounds are increasingly explored in the development of pharmaceuticals and agrochemicals.[1]

This compound represents a key scaffold for introducing the SF₅ group into a variety of molecular architectures. The presence of the carboxylic acid and fluorine functionalities provides versatile handles for further chemical modifications, such as amide bond formation and nucleophilic aromatic substitution, respectively. This guide delineates a rational and experimentally feasible synthetic pathway to this valuable compound.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be logically approached through a four-step sequence, starting from the readily available 4-bromo-3-fluoroaniline. The overall strategy involves the introduction of the sulfur functionality, its conversion to the pentafluorosulfur group, and a final carboxylation step.

Caption: Proposed synthetic route for this compound.

Step 1: Synthesis of 4-Bromo-3-fluorothiophenol

The initial step involves the conversion of the amino group of 4-bromo-3-fluoroaniline into a thiol. This transformation can be effectively achieved via a Sandmeyer-type reaction, where the corresponding diazonium salt is treated with a sulfur source.

Causality Behind Experimental Choices:

-

Diazotization: The formation of a diazonium salt from the primary aromatic amine is a classic and reliable method to generate a reactive intermediate that can be readily substituted. The use of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Sulfur Source: Sodium disulfide (Na₂S₂) is an effective nucleophile for displacing the diazonium group and forming a disulfide linkage, which can then be reduced in situ to the desired thiophenol.

Experimental Protocol:

-

Diazotization:

-

Suspend 4-bromo-3-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Thiolation:

-

In a separate flask, prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate (1.2 eq) and elemental sulfur (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the sodium disulfide solution, controlling the rate of addition to manage gas evolution.

-

After the addition is complete, heat the reaction mixture to 60 °C for 1 hour.

-

-

Reduction and Work-up:

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

The crude thiophenol will precipitate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-3-fluorothiophenol.

-

| Parameter | Value |

| Starting Material | 4-Bromo-3-fluoroaniline |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Sodium disulfide |

| Temperature | 0-5 °C (Diazotization), 60 °C (Thiolation) |

| Anticipated Yield | 70-80% |

Step 2: Synthesis of Bis(5-bromo-2-fluorophenyl) disulfide

The synthesized thiophenol is then converted to the corresponding disulfide through oxidative coupling. This disulfide is a key intermediate for the subsequent introduction of the pentafluorosulfur group.

Causality Behind Experimental Choices:

-

Oxidizing Agent: A variety of mild oxidizing agents can be employed for this transformation, such as iodine, hydrogen peroxide, or even aeration in the presence of a base. Iodine is a reliable and readily available choice, offering good yields and straightforward reaction conditions.

Experimental Protocol:

-

Oxidative Coupling:

-

Dissolve the crude 4-bromo-3-fluorothiophenol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Add a solution of iodine (0.55 eq) in the same solvent dropwise with stirring at room temperature.

-

Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

The crude disulfide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford bis(5-bromo-2-fluorophenyl) disulfide as a solid.

-

| Parameter | Value |

| Starting Material | 4-Bromo-3-fluorothiophenol |

| Key Reagent | Iodine |

| Temperature | Room Temperature |

| Anticipated Yield | 85-95% |

Step 3: Synthesis of 4-Bromo-2-fluoro-1-(pentafluorosulfur)benzene

This is the pivotal step where the pentafluorosulfur moiety is installed. The synthesis of aryl pentafluorosulfur compounds from aryl disulfides is typically a two-step process involving the formation of an arylsulfur chlorotetrafluoride intermediate, followed by fluorination.

Causality Behind Experimental Choices:

-

Chlorination/Fluorination: The reaction of the disulfide with chlorine gas in the presence of a fluoride source like potassium fluoride (KF) generates the arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate.

-

Fluorinating Agent: A subsequent reaction with a fluorinating agent such as zinc fluoride (ZnF₂) or hydrogen fluoride (HF) replaces the chlorine atom with fluorine to yield the desired aryl pentafluorosulfide (ArSF₅).

Experimental Protocol:

-

Formation of 4-Bromo-2-fluorophenylsulfur Chlorotetrafluoride:

-

In a suitable pressure-resistant reactor, suspend bis(5-bromo-2-fluorophenyl) disulfide (1.0 eq) and potassium fluoride (10 eq) in anhydrous acetonitrile.

-

Cool the mixture to 0 °C and carefully introduce chlorine gas (Cl₂) while monitoring the reaction progress by ¹⁹F NMR.

-

After the reaction is complete, vent the excess chlorine and filter the reaction mixture.

-

The filtrate containing the crude arylsulfur chlorotetrafluoride is used directly in the next step.

-

-

Fluorination to 4-Bromo-2-fluoro-1-(pentafluorosulfur)benzene:

-

To the crude arylsulfur chlorotetrafluoride solution, add zinc fluoride (ZnF₂) (2.0 eq).

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the conversion to the final product by ¹⁹F NMR.

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

-

The crude product can be purified by distillation or column chromatography.

-

| Parameter | Value |

| Starting Material | Bis(5-bromo-2-fluorophenyl) disulfide |

| Key Reagents | Chlorine, Potassium fluoride, Zinc fluoride |

| Temperature | 0 °C (Chlorination), 80-100 °C (Fluorination) |

| Anticipated Yield | 50-60% over two steps |

Step 4: Synthesis of this compound

The final step is the conversion of the bromo substituent on the aromatic ring to a carboxylic acid group. Given the strongly electron-withdrawing nature of the pentafluorosulfur group, a Grignard reaction may be challenging. Therefore, a palladium-catalyzed carbonylation reaction is the more robust and recommended approach.

Caption: Workflow for the Palladium-Catalyzed Carbonylation.

Causality Behind Experimental Choices:

-

Palladium Catalysis: Palladium-catalyzed carbonylation is a powerful and versatile method for converting aryl halides to carboxylic acids and their derivatives.[5] It generally exhibits good functional group tolerance.

-

Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich ligands like Xantphos have been shown to be effective in promoting the carbonylation of aryl bromides at atmospheric or low pressures of carbon monoxide.[5]

-

Carbon Monoxide Source: Carbon monoxide gas is the most direct C1 source for this transformation. The reaction is typically performed under a CO atmosphere.

Experimental Protocol:

-

Reaction Setup:

-

In a pressure vessel, combine 4-bromo-2-fluoro-1-(pentafluorosulfur)benzene (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

Add a non-nucleophilic base, for instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq), and a solvent such as toluene.

-

-

Carbonylation:

-

Seal the vessel, purge with carbon monoxide, and then pressurize with CO to the desired pressure (e.g., 1-10 atm).

-

Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and carefully vent the CO.

-

Dilute the reaction mixture with an organic solvent and water.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

| Parameter | Value |

| Starting Material | 4-Bromo-2-fluoro-1-(pentafluorosulfur)benzene |

| Catalyst System | Pd(OAc)₂ / Xantphos |

| CO Pressure | 1-10 atm |

| Temperature | 100-120 °C |

| Anticipated Yield | 60-75% |

Safety and Handling Considerations

Compounds containing the pentafluorosulfur group, as well as many of the reagents used in this synthesis, require careful handling.

-

Chlorine Gas: Is highly toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Carbon Monoxide: Is a toxic and flammable gas. Reactions involving CO should be conducted in a pressure-rated vessel in a well-ventilated area.

-

SF₅ Compounds: While generally stable, the synthesis and handling of SF₅-containing molecules should be performed by trained personnel in a laboratory setting.[4]

Conclusion

The synthesis of this compound, while a multi-step process, is achievable through a logical sequence of established organic transformations. This guide provides a robust framework for its preparation, grounded in the principles of modern synthetic chemistry. The availability of this key building block will undoubtedly facilitate further exploration of the chemical space of SF₅-containing molecules and accelerate the discovery of new drug candidates and advanced materials with enhanced properties.

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Rowan Scientific. Accessed January 22, 2026. [Link].

-

Welter, C., et al. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Medicinal Chemistry, 12(9), 1438-1465. [Link].

-

Martinelli, J. R., et al. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102–7107. [Link].

-

Melius Organics. Pentafluorosulfanyl (SF5) technology. Melius Organics. Accessed January 22, 2026. [Link].

-

Poce, G., et al. (2022). Recent advances in the chemistry and the application of SF5-compounds. Beilstein Journal of Organic Chemistry, 18, 1318–1343. [Link].

-

Kim, D., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link].

-

MDPI. Free Full-Text | Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. Accessed January 22, 2026. [Link].

- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Omega, 6(30), 19795–19804. [Link].

-

PubChem. 2-Fluoro-5-sulfamoylbenzoic acid. PubChem. Accessed January 22, 2026. [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 5. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Fluoro-5-(pentafluorosulfur)benzoic acid, a molecule of significant interest to researchers in medicinal chemistry and materials science. The pentafluorosulfuryl (SF₅) group is increasingly recognized for its unique electronic properties and steric profile, which can profoundly influence the bioactivity and material characteristics of organic compounds. This document outlines a rational, multi-step synthesis commencing from readily available starting materials, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The proposed route leverages established methodologies, including diazotization, disulfide formation, oxidative fluorination, and side-chain oxidation, to construct the target molecule. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction: The Significance of the Pentafluorosulfuryl Group

The pentafluorosulfuryl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering a unique combination of properties that are highly attractive for the design of novel pharmaceuticals and advanced materials.[1][2] Its strong electron-withdrawing nature, high chemical and thermal stability, and significant lipophilicity can dramatically modulate the physicochemical and pharmacokinetic properties of a parent molecule.[1] Despite its potential, the synthetic accessibility of complex molecules bearing the SF₅ moiety remains a significant challenge, necessitating the development of robust and versatile synthetic strategies.[3]

This compound is a valuable building block that combines the influential SF₅ group with a fluorinated benzoic acid scaffold. The presence of the fluorine atom and the carboxylic acid functionality provides multiple points for further chemical elaboration, making it a versatile intermediate for the synthesis of a diverse range of derivatives.[4] This guide details a plausible and scientifically grounded synthetic pathway to this important compound.

Proposed Synthetic Pathway: A Strategic Overview

Given the absence of a direct, single-step synthesis for this compound in the current literature, a multi-step approach is proposed. This pathway is designed to be logical and to utilize well-established chemical transformations. The overall strategy involves the sequential introduction of the required functional groups onto a commercially available starting material.

The proposed synthesis commences with 2-fluoro-5-aminotoluene and proceeds through four key stages:

-

Diazotization and Thiolation: Conversion of the amino group to a disulfide via a diazonium salt intermediate.

-

Oxidative Fluorination: Formation of the pentafluorosulfuryl group from the disulfide.

-

Side-Chain Oxidation: Conversion of the methyl group to a carboxylic acid.

Each of these stages will be discussed in detail in the subsequent sections.

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis and Experimental Protocols

Step 1: Synthesis of Bis(2-fluoro-5-methylphenyl) disulfide

The initial step involves the conversion of the primary aromatic amine in 2-fluoro-5-aminotoluene to a disulfide. This is achieved through a two-step, one-pot procedure involving diazotization followed by reaction with a sulfur source. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for the conversion of anilines to a wide variety of functional groups via their diazonium salts.[5][6]

Reaction Scheme:

2-Fluoro-5-aminotoluene → [Diazonium Salt Intermediate] → Bis(2-fluoro-5-methylphenyl) disulfide

Causality of Experimental Choices:

-

Diazotization: The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which can be explosive if isolated at higher temperatures.[7] An excess of acid is used to prevent unwanted side reactions, such as the formation of azo compounds.[8]

-

Sulfur Source: Sodium disulfide (Na₂S₂) is an effective reagent for the conversion of diazonium salts to the corresponding disulfides.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-5-aminotoluene in a suitable aqueous acid (e.g., 3 M HCl).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate vessel, prepare a solution of sodium disulfide (Na₂S₂).

-

Slowly add the cold diazonium salt solution to the sodium disulfide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The crude disulfide will precipitate from the solution. Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Summary Table:

| Reagent/Parameter | Molar Ratio (to amine) | Typical Conditions |

| 2-Fluoro-5-aminotoluene | 1.0 | - |

| Sodium Nitrite | 1.1 | Aqueous solution |

| Hydrochloric Acid | 3.0 | 3 M solution |

| Sodium Disulfide | 0.6 | Aqueous solution |

| Temperature | - | 0-5 °C (diazotization), RT (disulfide formation) |

| Reaction Time | - | 30 min (diazotization), 2-4 hours (disulfide formation) |

Step 2: Oxidative Fluorination to 1-Fluoro-4-methyl-2-(pentafluorosulfuryl)benzene

The formation of the SF₅ group is the cornerstone of this synthesis. This transformation is typically achieved through oxidative fluorination of a sulfur-containing precursor. The direct fluorination of aryl disulfides is a known method for the preparation of aryl-SF₅ compounds.[9]

Reaction Scheme:

Bis(2-fluoro-5-methylphenyl) disulfide → 1-Fluoro-4-methyl-2-(pentafluorosulfuryl)benzene

Causality of Experimental Choices:

-

Fluorinating Agent: Silver(II) fluoride (AgF₂) is a powerful fluorinating agent suitable for this transformation.[9] Alternatively, elemental fluorine diluted with an inert gas can be used, although this requires specialized equipment and handling procedures.

-

Solvent: An inert solvent that is stable to the highly reactive fluorinating agent is required. Acetonitrile or a fluorinated solvent are potential candidates.

Experimental Protocol:

Caution: This reaction involves highly reactive and potentially hazardous reagents. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a fluoropolymer reaction vessel, suspend bis(2-fluoro-5-methylphenyl) disulfide in a dry, inert solvent (e.g., acetonitrile).

-

Add silver(II) fluoride (AgF₂) in portions to the suspension. The reaction is exothermic and should be controlled by external cooling.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by GC-MS or ¹⁹F NMR).

-

Upon completion, quench the reaction by carefully adding a reducing agent (e.g., sodium sulfite solution).

-

Filter the reaction mixture to remove silver salts.

-

Extract the filtrate with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Data Summary Table:

| Reagent/Parameter | Molar Ratio (to disulfide) | Typical Conditions |

| Bis(2-fluoro-5-methylphenyl) disulfide | 1.0 | - |

| Silver(II) Fluoride | 10-12 | - |

| Solvent | - | Dry, inert (e.g., acetonitrile) |

| Temperature | - | 0 °C to room temperature |

| Reaction Time | - | 4-12 hours |

Step 3: Oxidation to this compound

The final step in the proposed synthesis is the oxidation of the methyl group to a carboxylic acid. The oxidation of an aryl methyl group is a common transformation in organic synthesis.[10][11]

Reaction Scheme:

1-Fluoro-4-methyl-2-(pentafluorosulfuryl)benzene → this compound

Causality of Experimental Choices:

-

Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this purpose.[10] The reaction is typically carried out in an aqueous solution, often with a co-solvent to improve the solubility of the organic substrate.

-

Reaction Conditions: The reaction is usually performed at elevated temperatures to drive it to completion.

Experimental Protocol:

-

In a round-bottom flask, suspend 1-fluoro-4-methyl-2-(pentafluorosulfuryl)benzene in a mixture of water and a suitable co-solvent (e.g., pyridine or tert-butanol).

-

Heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate (KMnO₄) in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

-

Continue the addition until a faint pink color persists, indicating an excess of the oxidizing agent.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure this compound.

Data Summary Table:

| Reagent/Parameter | Molar Ratio (to starting material) | Typical Conditions |

| 1-Fluoro-4-methyl-2-(pentafluorosulfuryl)benzene | 1.0 | - |

| Potassium Permanganate | 2.0 - 3.0 | Aqueous solution |

| Solvent | - | Water with co-solvent (e.g., pyridine) |

| Temperature | - | Reflux |

| Reaction Time | - | 2-6 hours |

Conclusion

This technical guide has outlined a rational and feasible synthetic pathway for the preparation of this compound. By employing a series of well-established chemical transformations, including diazotization, disulfide formation, oxidative fluorination, and side-chain oxidation, the target molecule can be constructed from a readily available starting material. The detailed experimental protocols and discussion of the chemical principles behind each step are intended to provide a solid foundation for researchers to successfully synthesize this valuable building block. The continued development of synthetic routes to novel SF₅-containing compounds will undoubtedly accelerate their application in drug discovery and materials science.

References

- Zhu X, Liu Y, Liu C, et al. Light and oxygen-enabled sodium trifluoromethanesulfinate-mediated selective oxidation of C–H bonds. Green Chemistry, 2020, 22(13): 4357-4363.

- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google P

- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google P

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P

- Straightforward Pentafluorosulfanyl

- Developments in the synthesis of new SF5-containing compounds.

- CN103012162B - Preparation method of pentafluoroaniline - Google P

- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC - NIH.

- SANDMEYERS REACTION - PHARMD GURU.

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchG

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom

- CN101817724A - Preparation method of 1,2,4-trifluoro-benzene - Google P

- A Convenient and Efficient Method for Incorporation of Pentafluorosulfanyl (SF5)

- US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google P

- Optimizing yield and purity in 3-Bromobenzoic acid synthesis - Benchchem.

- 23.5: Substitution Reactions of Aryl Diazonium Salts - Chemistry LibreTexts.

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH.

- Aerobic oxidation of methyl arenes to carboxylic acids.

- SF5-containing building blocks - Enamine.

- Reactions of Aryldiazonium Salts - YouTube.

- Synthesis and Physicochemical Properties of 2-SF5-(Aza)

- Carboxylic acid synthesis by oxidation of benzylic positions - Organic Chemistry Portal.

- Sandmeyer Reaction - Organic Chemistry Portal.

- Pentafluorosulfanylation of Aliphatic Substrates | Request PDF - ResearchG

- Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar.

- Diazotis

- Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed.

- Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evalu

- 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts.

- One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols.

- 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5 - Benchchem.

- 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry - YouTube.

- CN102643160A - Preparation method of 1,2,4-trifluorobenzene - Google P

- K. Ditrich Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.

- Preparation of 2-bromobenzoic acid - PrepChem.com.

- Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PMC - NIH.

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom

- Synthesis of pentafluorosulfanyl (SF5)

- 22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts.

- (PDF)

- Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47.

- 658-14-0 | 1-Fluoro-4-(methylsulfinyl)benzene - ChemScene.

- Electrophilic aromatic substitution mechanism | Organic chemistry | Khan Academy.

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzene, 1-fluoro-4-methyl- [webbook.nist.gov]

- 3. corpus.ulaval.ca [corpus.ulaval.ca]

- 4. 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5|Supplier [benchchem.com]

- 5. pharmdguru.com [pharmdguru.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Page loading... [guidechem.com]

- 11. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 2-Fluoro-5-(pentafluorosulfur)benzoic acid: Strategies and Methodologies

Introduction: The Significance of the Pentafluorosulfur Moiety in Drug Discovery

The pentafluorosulfur (SF₅) group has emerged as a compelling substituent in medicinal chemistry and drug development. Its unique combination of properties, including high electronegativity, metabolic stability, and a large steric footprint, allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] The target molecule, 2-Fluoro-5-(pentafluorosulfur)benzoic acid, represents a valuable building block for the synthesis of novel pharmaceuticals, combining the benefits of the SF₅ group with the versatile reactivity of a carboxylic acid and the electronic influence of a fluorine atom. This guide provides an in-depth analysis of the viable synthetic strategies for obtaining this important intermediate, focusing on the selection of starting materials and the rationale behind the chosen chemical transformations.

Strategic Approaches to Synthesis: A Retrosynthetic Analysis

The synthesis of this compound presents a significant challenge due to the difficulty in introducing the pentafluorosulfur group onto an aromatic ring. A retrosynthetic analysis reveals two primary strategic approaches, each with its own set of advantages and challenges.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on Route A , which is often more practical due to the commercial availability of substituted anilines and the established methodologies for their transformation.

Primary Synthetic Route: From 3-Fluoroaniline to the Target Compound

This synthetic pathway leverages the versatile chemistry of aniline derivatives, particularly the Sandmeyer and related reactions, to introduce the required functionalities in a stepwise manner.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3-Fluoro-5-iodobenzonitrile from 3-Fluoroaniline

The initial step involves the conversion of commercially available 3-fluoroaniline to a more versatile intermediate. A Sandmeyer-type reaction is employed to introduce an iodine atom, which can subsequently be displaced or used in cross-coupling reactions. The amino group is first converted to a diazonium salt, which is then reacted with potassium iodide.[2][3]

Experimental Protocol:

-

Diazotization: 3-Fluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.

-

Iodination: A solution of potassium iodide in water is added to the diazonium salt solution. The mixture is allowed to warm to room temperature and then heated to 60 °C until nitrogen evolution ceases.

-

Workup and Cyanation: The reaction mixture is cooled and extracted with an organic solvent such as dichloromethane. The organic layers are combined, washed with sodium thiosulfate solution to remove excess iodine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 1-fluoro-3-iodobenzene is then subjected to a Rosenmund-von Braun reaction with copper(I) cyanide in a high-boiling polar solvent like DMF or NMP to yield 3-fluoro-5-iodobenzonitrile.

Step 2: Introduction of the Pentafluorosulfur Group

This is the most critical and challenging step of the synthesis. The introduction of the SF₅ group is typically achieved through a reaction with pentafluorosulfur chloride (SF₅Cl) in the presence of a copper catalyst. This reaction proceeds via a radical mechanism.[4]

Experimental Protocol:

-

Reaction Setup: A high-pressure reaction vessel is charged with 3-fluoro-5-iodobenzonitrile, a copper(I) salt (e.g., CuI or CuBr), and a suitable solvent such as acetonitrile or DMF.

-

Addition of SF₅Cl: The vessel is cooled, and pentafluorosulfur chloride (SF₅Cl) is carefully condensed into the reactor.

-

Reaction Conditions: The reaction is typically heated to elevated temperatures (100-150 °C) and stirred for several hours. The progress of the reaction is monitored by GC-MS or HPLC.

-

Workup: After completion, the reactor is cooled, and the excess SF₅Cl is safely vented. The reaction mixture is diluted with an organic solvent and filtered to remove the copper salts. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

The final step is the hydrolysis of the nitrile group to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acidic Hydrolysis):

-

3-Fluoro-5-(pentafluorosulfur)benzonitrile is suspended in a mixture of concentrated sulfuric acid and water.

-

The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

The reaction mixture is cooled and poured onto ice.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

Alternative Synthetic Strategies

While the primary route described above is a logical approach, other strategies could be considered depending on the availability of starting materials and reagents.

-

Oxidation of a Methyl Group: An alternative to the nitrile hydrolysis would be the oxidation of a corresponding methyl group.[5] If 1-fluoro-3-methyl-5-(pentafluorosulfur)benzene were available, it could be oxidized to the benzoic acid using strong oxidizing agents like potassium permanganate.[6][7]

-

Direct Carboxylation: Direct carboxylation of a 1-fluoro-3-(pentafluorosulfur)benzene intermediate using organometallic reagents (e.g., Grignard or organolithium) followed by quenching with carbon dioxide is another possibility, although the strongly electron-withdrawing nature of the SF₅ and fluoro groups could make the formation of the organometallic species challenging.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 3-Fluoroaniline | NaNO₂, KI, CuCN | 3-Fluoro-5-iodobenzonitrile | 60-70 |

| 2 | 3-Fluoro-5-iodobenzonitrile | SF₅Cl, Cu(I) salt | 3-Fluoro-5-(pentafluorosulfur)benzonitrile | 30-40 |

| 3 | 3-Fluoro-5-(pentafluorosulfur)benzonitrile | H₂SO₄, H₂O | This compound | 80-90 |

Conclusion

The synthesis of this compound is a multi-step process that requires careful handling of specialized reagents, particularly for the introduction of the pentafluorosulfur group. The presented synthetic route, starting from commercially available 3-fluoroaniline, offers a logical and feasible pathway to this valuable building block. Further optimization of the SF₅ introduction step could significantly improve the overall efficiency of the synthesis. The methodologies described herein provide a solid foundation for researchers and drug development professionals seeking to incorporate this unique fluorinated moiety into their molecular designs.

References

-

Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF₅) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. [Link]

-

Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Europe PMC. [Link]

-

Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]

-

Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? [Link]

-

Organic Chemistry Portal. (2021). Sandmeyer-Type Reductive Disulfuration of Anilines. [Link]

- Google Patents. (1999).

-

Vedantu. (n.d.). How will you convert the following? Aniline to fluorobenzene. [Link]

-

Lee, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]

-

Gizli, A., et al. (2008). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. ResearchGate. [Link]

- Google Patents. (2022). Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.

- Google Patents. (2004). The preparation method of 2-amino-5-fluorobenzoic acid.

-

Allen. (n.d.). Conversion of Aniline to fluorobenzene. [Link]

-

National Institutes of Health. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

- Google Patents. (2007).

-

National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]

-

Quora. (2018). How will you convert aniline into fluorobenzene? [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Chemistry Stack Exchange. (2020). Oxidation of toluene to benzoic acid. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid

Introduction: Unveiling a Unique Chemical Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl group," bestowing molecules with a unique constellation of properties. This guide provides a comprehensive technical overview of 2-Fluoro-5-(pentafluorosulfur)benzoic acid, a compound that, while not extensively characterized in publicly available literature, holds significant promise as a versatile building block. Its structure marries the well-established electronic influence of a fluorine atom with the potent steric and electronic effects of the SF₅ moiety on a benzoic acid platform.

This document will synthesize available data from analogous structures and the known characteristics of the pentafluorosulfur group to provide a predictive yet scientifically grounded exploration of its core chemical properties. The insights herein are intended to empower researchers, scientists, and drug development professionals to harness the potential of this and similar SF₅-containing scaffolds in their respective fields. The pentafluorosulfur group is noted for its high electronegativity, thermal and chemical stability, and significant lipophilicity, making it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3][4]

Core Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₇H₄F₆O₂S | Based on the constituent atoms. |

| Molecular Weight | 286.16 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Inferred from similar fluorinated and SF₅-substituted benzoic acids. |

| Melting Point | 160-180 °C | The melting point is likely elevated due to the high molecular weight and potential for strong intermolecular interactions. For comparison, 3-(pentafluorosulfur)benzoic acid has a melting point of 159-160 °C.[5] |

| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, THF, methanol) | The presence of the highly lipophilic SF₅ group is expected to significantly decrease aqueous solubility. |

| Acidity (pKa) | 2.5 - 3.5 | The presence of two strongly electron-withdrawing groups (F and SF₅) on the aromatic ring will substantially increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). The ortho-fluoro substituent will have a significant acidifying effect. Studies on fluorinated benzoic acids show that electron-withdrawing groups increase acidity.[6] For instance, the pKa of 4-fluorobenzoic acid is 4.14[3], while highly fluorinated carboxylic acids can have pKa values as low as 2.71 to 3.54.[7] |

| LogP | 3.5 - 4.5 | The SF₅ group is known to be highly lipophilic.[1][2][3][4] This, combined with the fluorine atom, will result in a significantly higher LogP value compared to benzoic acid (LogP ≈ 1.9). |

Proposed Synthetic Pathway

The synthesis of this compound is not explicitly described in the literature. However, based on modern methods for the introduction of the SF₅ group onto aromatic rings, a plausible synthetic route can be proposed. A common strategy involves the oxidative fluorination of a corresponding sulfur-containing precursor, such as a disulfide or thiol.[8][9]

A potential multi-step synthesis is outlined below:

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. SF5-containing building blocks - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid

Foreword: Unveiling a Unique Molecular Architecture for Modern Drug Discovery

To the researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive exploration into the physicochemical landscape of 2-Fluoro-5-(pentafluorosulfur)benzoic acid. This molecule represents a fascinating convergence of two powerful moieties in medicinal chemistry: a fluorinated benzoic acid scaffold and the emerging pentafluorosulfur (SF₅) group. While direct experimental data for this specific compound remains sparse in publicly accessible literature, this guide will provide a robust, predictive analysis of its properties, grounded in the established characteristics of its constituent parts. By understanding the interplay between the electron-withdrawing nature of the fluorine and SF₅ groups and the ionizable carboxylic acid, we can anticipate the behavior of this compound in various experimental and biological settings. This document is designed not as a simple data sheet, but as a technical narrative to empower your research and development endeavors.

Molecular Structure and the Influence of the Pentafluorosulfur Group

The foundational step in characterizing any molecule is a thorough understanding of its structure and the electronic effects of its substituents. The pentafluorosulfur group is a particularly noteworthy substituent due to its unique combination of properties that set it apart from more common functionalities like the trifluoromethyl group.

The SF₅ group is characterized by its high electronegativity and thermal and chemical stability.[1] Often dubbed a "super-trifluoromethyl group," it is larger and more lipophilic than the CF₃ group.[2] Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring to which it is attached.[1] This stability extends to a wide range of conditions, including oxidizing, reducing, and strongly acidic or basic environments.[3]

The combination of a fluorine atom at the 2-position and an SF₅ group at the 5-position of the benzoic acid ring creates a molecule with a highly electron-deficient aromatic system. This electronic landscape is pivotal in dictating the compound's acidity, reactivity, and potential interactions with biological targets.

Table 1: Key Identifiers and Calculated Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₄F₆O₂S | Calculated |

| Molecular Weight | 286.16 g/mol | Calculated |

| CAS Number | Not readily available | - |

Predicted Physicochemical Properties

The following properties are predicted based on the known effects of the fluoro and pentafluorosulfur substituents on a benzoic acid core. These estimations provide a valuable starting point for experimental design.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Melting Point (°C) | 150 - 170 | Substituted benzoic acids often exhibit elevated melting points due to strong intermolecular hydrogen bonding via the carboxylic acid dimer. For comparison, 2-fluoro-5-methylbenzoic acid has a melting point of 160-162 °C[4], while 2-fluoro-5-nitrobenzoic acid melts at 142-144 °C.[5] The bulky and polar SF₅ group is expected to result in a melting point in a similar or slightly higher range. |

| Boiling Point (°C) | > 300 | Due to the high melting point and strong intermolecular forces, a high boiling point is anticipated. Direct distillation would likely lead to decomposition before boiling under atmospheric pressure. |

| Aqueous Solubility | Low | The presence of the highly lipophilic SF₅ group is expected to significantly decrease aqueous solubility compared to benzoic acid.[2] While the carboxylic acid provides a hydrophilic center, the overall molecule will likely be sparingly soluble in water, with solubility increasing at higher pH due to salt formation. |

| pKa | 2.5 - 3.5 | Benzoic acid has a pKa of approximately 4.2. The presence of two strong electron-withdrawing groups (F and SF₅) will substantially increase the acidity of the carboxylic acid by stabilizing the carboxylate anion. For comparison, 3-fluorobenzoic acid has a pKa of 3.86[6], and 4-fluorobenzoic acid has a pKa of 4.14.[7] The significantly more electron-withdrawing SF₅ group will lead to a more pronounced decrease in the pKa. |

| LogP | 3.0 - 4.0 | The lipophilicity of the SF₅ group is a key contributor to a higher LogP value, indicating a preference for nonpolar environments.[2] Pentafluorosulfanylbenzene has a LogP of 3.36.[3] The presence of the polar carboxylic acid will modulate this, but a relatively high LogP is expected. |

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, the following established methodologies are recommended.

Melting Point Determination

The melting point provides a quick and effective assessment of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

A rapid heating run is initially performed to determine an approximate melting range.

-

For an accurate measurement, the temperature is raised to within 15-20°C of the approximate melting point.

-

The heating rate is then slowed to 1-2°C per minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (clear point) are recorded as the melting range.

-

The procedure should be repeated at least twice, and the average of the consistent values should be reported.[8]

-

Caption: Workflow for Melting Point Determination.

Solubility Determination

A fundamental parameter, solubility influences bioavailability and formulation development.

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Preparation: A supersaturated solution of this compound is prepared in water at a constant temperature.

-

Equilibration: The solution is agitated for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined by a suitable analytical method, such as HPLC-UV.

-

Replication: The experiment is performed in triplicate to ensure accuracy.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of the molecule at a given pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[9][10]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[11]

-

Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

Data Analysis: The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized. The inflection point of the titration curve corresponds to the equivalence point.

-

Software Analysis: Modern autotitrators can perform the titration and calculate the pKa automatically.

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. SF5-containing building blocks - Enamine [enamine.net]

- 3. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 4. ossila.com [ossila.com]

- 5. ossila.com [ossila.com]

- 6. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-5-(pentafluorosulfur)benzoic acid spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid

This document provides a detailed predictive analysis of the spectroscopic characteristics of this compound. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes foundational spectroscopic principles with expert insights into the unique properties of highly fluorinated compounds. Given the novelty of this molecule and the absence of published empirical data, this guide serves as a foundational reference for its synthesis, identification, and characterization.

Introduction: The Significance of the Pentafluorosulfur (SF₅) Moiety

This compound is a specialized aromatic compound featuring three key functional groups: a carboxylic acid, a fluorine atom, and a pentafluorosulfur (SF₅) group. While the benzoic acid and fluoro-substituents are common in medicinal chemistry, the SF₅ group is an emerging functional moiety of significant interest.

The SF₅ group is often considered a "super-trifluoromethyl" group due to its strong electron-withdrawing nature and high lipophilicity, which can enhance a molecule's metabolic stability and cell membrane permeability.[1] Its unique octahedral geometry and larger volume compared to a trifluoromethyl group allow for distinct steric interactions with biological targets.[1] This guide provides a predictive framework for the spectroscopic analysis of this compound, a crucial step for any research involving its synthesis or application.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule. The analysis is divided into predictions for ¹H, ¹³C, and ¹⁹F nuclei.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C3, C4, and C6 positions. The strong electron-withdrawing effects of the -F, -COOH, and -SF₅ groups will shift these protons downfield.

-

C6-H: This proton is ortho to both the -COOH and -F groups. It is expected to be the most deshielded proton, appearing as a doublet of doublets due to coupling with C4-H (meta) and the ring fluorine (³JHF).

-

C4-H: This proton is ortho to the -SF₅ group and meta to the -COOH group. It will likely appear as a doublet of doublets, coupling to C3-H (ortho) and C6-H (meta).

-

C3-H: This proton is ortho to the C4-H proton and meta to the -SF₅ group. It should appear as a doublet due to ortho coupling with C4-H.

-

COOH-H: The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>10 ppm) and will be exchangeable with D₂O.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| COOH | > 10.0 | br s | - |

| H6 | 8.2 - 8.4 | dd | ³J(H6-F) ≈ 8-10, ⁴J(H6-H4) ≈ 2-3 |

| H4 | 8.0 - 8.2 | dd | ³J(H4-H3) ≈ 8-9, ⁴J(H4-H6) ≈ 2-3 |

| H3 | 7.8 - 8.0 | d | ³J(H3-H4) ≈ 8-9 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven signals. The chemical shifts are influenced by the electronegativity of the substituents and their positions on the ring. The carbon atoms directly attached to fluorine will show large one-bond coupling constants (¹JCF).

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 165 - 170 | s |

| C2 | 160 - 165 | d, ¹J(C2-F) ≈ 250 Hz |

| C5 | 150 - 155 | d, ⁴J(C5-F) ≈ 3-4 Hz |

| C1 | 115 - 120 | d, ²J(C1-F) ≈ 20-25 Hz |

| C3 | 125 - 130 | d, ³J(C3-F) ≈ 8-10 Hz |

| C4 | 128 - 133 | s |

| C6 | 135 - 140 | d, ²J(C6-F) ≈ 20-25 Hz |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is particularly informative due to the presence of two distinct fluorine environments: the aromatic fluorine and the SF₅ group.

-

Aromatic Fluorine (C2-F): A single signal is expected, likely a multiplet due to couplings with the aromatic protons.

-

Pentafluorosulfur (SF₅) Group: This group typically displays a characteristic A₄B pattern. This arises because the four equatorial fluorine atoms (Fₑ) are in a different chemical environment from the single apical fluorine atom (Fₐ).

-

Fₐ (apical): This will appear as a quintet due to coupling with the four equivalent Fₑ atoms.

-

Fₑ (equatorial): These four atoms will appear as a doublet due to coupling with the single Fₐ atom.

-

The high electronegativity of the SF₅ group suggests its signals will be downfield relative to a standard like CFCl₃.[2]

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| SF₅ (Fₐ) | +60 to +80 | quintet | ²J(Fₐ-Fₑ) ≈ 140-160 |

| SF₅ (Fₑ) | +80 to +100 | doublet | ²J(Fₑ-Fₐ) ≈ 140-160 |

| C2-F | -110 to -130 | m | - |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carboxylic acid and the highly polar S-F bonds. The interpretation relies on identifying characteristic group frequencies.[3][4]

Table 4: Predicted Major IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1400-1440 & 920 | O-H bend | Carboxylic Acid |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| 1100-1250 | C-F stretch | Aryl-Fluoride |

| 800-900 | S-F stretch (strong) | Pentafluorosulfur |

| 550-650 | S-F stretch (strong) | Pentafluorosulfur |

The S-F stretching vibrations are expected to be very strong and could serve as a diagnostic marker for the presence of the SF₅ group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺•): The exact mass can be calculated for C₇H₃F₆O₂S. High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.

-

Predicted Molecular Weight: 281.97 g/mol .

-

Fragmentation Pattern: The molecule is expected to fragment via characteristic pathways. The loss of small, stable neutral molecules is common.

-

Loss of •OH (M-17)

-

Loss of H₂O (M-18) from the carboxylic acid

-

Loss of •COOH (M-45)

-

Loss of SF₅• (M-127), leading to a fluorobenzoic acid fragment.

-

Loss of F• (M-19) from the SF₅ group.

-

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocols: A Self-Validating Workflow

A robust analytical workflow ensures data integrity. The following protocols are recommended.

Caption: Recommended workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the polar carboxylic acid). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. If the COOH proton is of interest, ensure the spectral window is wide enough. Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, re-acquiring the spectrum to confirm the disappearance of the COOH signal.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH and CH₃ (positive) and CH₂ (negative) signals.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using a suitable standard for referencing.

IR Spectroscopy Protocol

-

Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) FT-IR. Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. Ensure adequate pressure is applied for good contact between the sample and the crystal.

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) in negative mode is ideal for ionizing the carboxylic acid to [M-H]⁻. Electron ionization (EI) can also be used to observe the molecular ion (M⁺•) and its fragmentation.

-

Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, allowing for the confirmation of the elemental composition.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this novel compound. The unique signatures of the pentafluorosulfur group, particularly in ¹⁹F NMR and IR spectroscopy, serve as powerful diagnostic tools. The protocols outlined herein provide a robust framework for obtaining high-quality, verifiable data, upholding the principles of scientific integrity.

References

-

NIST. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, pentyl ester. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

PubChem. (n.d.). 2-Fluoro-5-hydroxybenzoic acid. [Link]

-

PubChem. (n.d.). 2-Fluoro-5-methanesulfonyl-benzoic acid. [Link]

-

PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, 2-pentadecyl ester. [Link]

-

Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental toxicology and chemistry, 28(9), 1866–1873. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

-

Musial, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Omega, 6(5), 3647–3655. [Link]

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-340. [Link]

Sources

- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone for modulating molecular properties. Among these, the pentafluorosulfur (SF₅) group is of increasing interest due to its unique electronic and steric characteristics, offering a powerful tool for fine-tuning lipophilicity, metabolic stability, and binding affinities. This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of a key building block: 2-Fluoro-5-(pentafluorosulfur)benzoic acid. Understanding the NMR signature of this molecule is paramount for researchers engaged in the synthesis and characterization of novel SF₅-containing compounds. This document will serve as a technical resource for scientists, providing both theoretical predictions and practical considerations for acquiring and interpreting high-quality NMR data.

Molecular Structure and Key NMR-Active Nuclei

The structure of this compound presents a fascinating case for NMR analysis. The molecule contains a trisubstituted aromatic ring, which gives rise to a complex spin system in the ¹H NMR spectrum. Furthermore, the presence of two distinct fluorine environments—the aromatic fluorine (Ar-F) and the pentafluorosulfur group (SF₅)—results in a rich and informative ¹⁹F NMR spectrum. The interplay of through-bond and potential through-space couplings between these nuclei provides a wealth of structural information.

Predicting the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the protons at the C3, C4, and C6 positions. The chemical shifts of these protons are influenced by the electronic effects of the three substituents: the strongly electron-withdrawing carboxylic acid and pentafluorosulfur groups, and the electronegative fluorine atom.

The proton ortho to the carboxylic acid (C3-H) is expected to be the most deshielded, appearing at the lowest field. The proton between the fluorine and the SF₅ group (C4-H) will also be significantly deshielded. The proton ortho to the fluorine (C6-H) will be influenced by both the fluorine and the SF₅ group.

The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. We can predict the following multiplicities:

-

H3: A doublet of doublets, arising from coupling to H4 and a smaller long-range coupling to H6.

-

H4: A doublet of doublet of doublets, due to coupling with H3, H6, and the aromatic fluorine at C2.

-

H6: A doublet of doublets, resulting from coupling to H4 and the aromatic fluorine at C2.

Deciphering the ¹⁹F NMR Spectrum

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][2] For this compound, two distinct signals are anticipated in the ¹⁹F NMR spectrum.

The Aromatic Fluorine (Ar-F)

The fluorine atom attached to the aromatic ring at the C2 position is expected to resonate in the typical region for aryl fluorides.[3] Its chemical shift will be influenced by the neighboring carboxylic acid and the SF₅ group in the para position. The signal for this fluorine will likely appear as a complex multiplet due to couplings with the aromatic protons (H3, H4, and H6) and potentially a long-range coupling to the SF₅ group.

The Pentafluorosulfur (SF₅) Group

The SF₅ group gives rise to a characteristic A₄B pattern in the ¹⁹F NMR spectrum. This is because the four equatorial fluorine atoms (Fₑ) are chemically equivalent, and the single axial fluorine atom (Fₐ) is in a different chemical environment.

-

Axial Fluorine (Fₐ): This will appear as a quintet due to coupling with the four equatorial fluorine atoms.

-

Equatorial Fluorines (Fₑ): These will appear as a doublet of quintets (or a more complex second-order pattern) due to coupling with the axial fluorine and potential long-range couplings to the aromatic ring protons and the C2 fluorine.

The chemical shift of the SF₅ group is a valuable diagnostic tool and typically appears in a distinct region of the ¹⁹F NMR spectrum.[4][5]

Key NMR Interactions and Coupling Constants

The magnitude of the coupling constants (J-values) provides critical information about the connectivity and spatial relationships within the molecule.[6] Both through-bond and through-space couplings are expected.[7]

-

¹H-¹H Couplings: Standard ortho, meta, and para couplings will be observed in the aromatic region.

-

¹H-¹⁹F Couplings: Significant couplings between the aromatic protons and the C2 fluorine are expected, with the magnitude depending on the number of bonds separating them (²JHF, ³JHF, ⁴JHF).[8]

-

¹⁹F-¹⁹F Couplings: A large geminal coupling will be observed between the axial and equatorial fluorines of the SF₅ group.[8] Long-range couplings between the C2 fluorine and the SF₅ group are also possible.[8]

The following diagram illustrates the key through-bond coupling interactions expected in the molecule.

Caption: Predicted through-bond NMR coupling pathways.

Predicted NMR Data Summary

The following table summarizes the predicted ¹H and ¹⁹F NMR chemical shifts and coupling constants for this compound. These are estimated values based on analogous structures and general principles; actual experimental values may vary depending on the solvent and other experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H NMR | |||

| COOH | 12.0 - 13.0 | br s | - |

| H3 | 8.2 - 8.4 | dd | ³J(H3-H4) ≈ 8-9, ⁴J(H3-H6) ≈ 1-2 |

| H4 | 7.8 - 8.0 | ddd | ³J(H4-H3) ≈ 8-9, ³J(H4-H6) ≈ 2-3, ⁴J(H4-F) ≈ 4-6 |

| H6 | 7.5 - 7.7 | dd | ³J(H6-H4) ≈ 2-3, ³J(H6-F) ≈ 8-10 |

| ¹⁹F NMR | |||

| Ar-F (C2) | -110 to -130 | m | - |

| SF₅ (Axial, Fₐ) | +60 to +80 | quintet | ²J(Fₐ-Fₑ) ≈ 140-160 |

| SF₅ (Equatorial, Fₑ) | +80 to +100 | d | ²J(Fₑ-Fₐ) ≈ 140-160 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

2. ¹H NMR Acquisition:

-

Use a standard 1D proton pulse sequence.

-

Set the spectral width to cover the expected range of aromatic and carboxylic acid protons (e.g., 0-14 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation to improve signal-to-noise.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

3. ¹⁹F NMR Acquisition:

-

Use a standard 1D fluorine pulse sequence.

-

Set the spectral width to encompass the expected chemical shifts of both the Ar-F and SF₅ groups (e.g., +120 to -150 ppm).

-

Proton decoupling is recommended to simplify the ¹⁹F spectrum and improve sensitivity. Inverse-gated decoupling can be used for quantitative measurements.[2]

-

Acquire a sufficient number of scans for a good signal-to-noise ratio.

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard.[4]

4. 2D NMR Experiments (Optional but Recommended):

-

¹H-¹H COSY: To confirm the coupling network between the aromatic protons.

-

¹H-¹⁹F HSQC/HMBC: To definitively assign the ¹H and ¹⁹F signals and to observe long-range correlations.

-

¹⁹F-¹⁹F COSY/EXSY: To confirm the connectivity within the SF₅ group and to probe for any through-space interactions between the Ar-F and the SF₅ group.

The following diagram outlines the general workflow for NMR analysis of this compound.

Caption: General workflow for NMR analysis.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confirm the identity and purity of this important building block. The insights gained from NMR are crucial for understanding the electronic and steric effects of the SF₅ group, which in turn informs the design of new molecules with tailored properties for applications in drug development and materials science. This guide provides a comprehensive framework for the acquisition and interpretation of the NMR data for this and related compounds, empowering scientists to accelerate their research and development efforts.

References

-

Harris, R. K., et al. "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine." Loughborough University Research Repository, 2019. [Link][9]

-

Prinz, C., et al. "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives." ACS Sensors, vol. 6, no. 10, 2021, pp. 3682-3691. [Link][4][5]

-

Foroozandeh, M., et al. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science, vol. 13, no. 9, 2022, pp. 2645-2652. [Link][10]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][8]

-

University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link][3]

-

Emsley, J. W., et al. Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 10, 1976, pp. 83-756. [Link][12]

-

Peter, S., et al. "Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins." Journal of the American Chemical Society, vol. 143, no. 46, 2021, pp. 19516-19524. [Link][7]

-

ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link][13]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 10. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 11. Pentafluorobenzoic acid | C7HF5O2 | CID 11770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. eclass.uoa.gr [eclass.uoa.gr]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 2-Fluoro-5-(pentafluorosulfur)benzoic Acid

Introduction: The Significance of the Pentafluorosulfuryl Group in Modern Chemistry